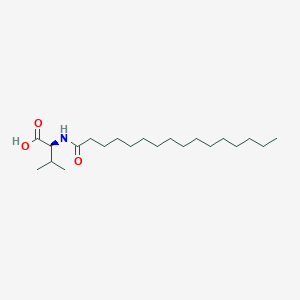

N-Hexadecanoyl-valine

Description

Significance of N-Acyl Amino Acids as Endogenous Signaling Molecules in Biological Systems

N-acyl amino acids (NAAAs) represent a large and diverse family of lipid-derived signaling molecules that are integral to a multitude of physiological processes. nih.gov These endogenous compounds are formed through the covalent linkage of a fatty acid to the amino group of an amino acid. nih.gov The structural diversity of NAAAs, arising from the various combinations of fatty acids and amino acids, allows for a wide array of biological activities and functions.

Research has increasingly recognized the importance of NAAAs as key players in cellular communication and signaling pathways. nih.gov They are involved in the regulation of inflammation, pain perception, energy homeostasis, and neurotransmission. nih.gov Their structural similarity to other well-known lipid signaling molecules, such as the endocannabinoids, has spurred significant interest in their mechanisms of action and therapeutic potential. nih.gov The study of NAAAs is a rapidly evolving field, with new members and functions being continuously discovered, highlighting their fundamental role in health and disease. mdpi.com

Overview of N-Acyl Valine Subclass within the N-Acyl Amide Family

Within the broad family of N-acyl amides, the N-acyl valine subclass consists of molecules where the amino acid valine is acylated with a fatty acid. Valine is one of the three branched-chain amino acids (BCAAs), which are essential amino acids for humans. nih.gov The conjugation of valine with different fatty acids gives rise to a variety of N-acyl valines, each with potentially unique physicochemical properties and biological activities.

The specific properties of N-acyl valines are influenced by the nature of the attached fatty acyl chain. For instance, the length and degree of saturation of the fatty acid can affect the molecule's solubility, melting point, and its ability to interact with biological membranes and protein targets. whiterose.ac.uk While the biological roles of many N-acyl valines are still under investigation, research on related N-acyl amino acids suggests they may participate in various signaling pathways. hmdb.ca

N-Hexadecanoyl-valine as a Model Compound for Academic Investigation

This compound, also known as N-palmitoyl valine, is a specific N-acyl valine where the valine is acylated with hexadecanoic acid (palmitic acid), a common 16-carbon saturated fatty acid. nih.gov Its well-defined chemical structure, consisting of a common amino acid and a prevalent fatty acid, makes it a suitable model compound for investigating the fundamental properties of the N-acyl valine subclass.

Academic investigations into this compound have often been in the context of its physicochemical properties, particularly its behavior as a surfactant. whiterose.ac.ukacademie-sciences.fr Surfactants, or surface-active agents, are amphiphilic molecules that can reduce surface tension and are studied for a wide range of industrial and biomedical applications. Research has explored how the combination of the hydrophobic hexadecanoyl tail and the hydrophilic valine headgroup influences its aggregation behavior and surface activity. whiterose.ac.uk

Furthermore, some studies have synthesized and evaluated derivatives of this compound for their potential biological activities. For example, a study on 6-O-(this compound)-glucopyranose, a glycosylated derivative, investigated its surface-active properties and its potential as an antiproliferative agent against liver tumor cell lines in vitro. nih.govresearchgate.net While the direct investigation of this compound as an endogenous signaling molecule is not as extensive as for other NAAAs, its study as a surfactant and a synthetic building block provides valuable insights into the structure-function relationships within the N-acyl amino acid family.

Detailed Research Findings

Research on this compound and its derivatives has provided insights into their synthesis and physicochemical properties, particularly in the realm of surfactants.

A common method for the synthesis of N-acyl amino acids like this compound involves the Schotten-Baumann reaction, where an amino acid is acylated using a fatty acyl chloride in the presence of a base. researchgate.net This method allows for the specific and efficient production of the desired N-acyl amino acid.

The physicochemical properties of N-acyl amino acids are of significant interest. For instance, the critical micelle concentration (CMC) is a key parameter for surfactants, representing the concentration at which micelles start to form. A study investigating a series of N-acyl amino acid-based surfactants reported the CMC values for homologs with varying fatty acyl chain lengths. For valine-based surfactants, the CMC values were found to be 2.39, 1.94, and 1.74 mmol/L for dodecanoyl, tetradecanoyl, and hexadecanoyl chains, respectively. nih.gov This demonstrates that as the hydrophobic chain length increases, a lower concentration is required for micelle formation.

The table below summarizes the Critical Micelle Concentration (CMC) for a homologous series of N-acyl-valine surfactants.

| Fatty Acyl Chain | CMC (mmol/L) |

| Dodecanoyl (C12) | 2.39 |

| Tetradecanoyl (C14) | 1.94 |

| Hexadecanoyl (C16) | 1.74 |

| Data sourced from a study on homologous series of surfactants. nih.gov |

In a study that synthesized and evaluated 6-O-(N-acyl-valine)-glucopyranose derivatives, the compound containing the hexadecanoyl group showed significant antiproliferative effects on certain liver tumor cell lines in vitro. nih.govresearchgate.net This suggests that the conjugation of this compound with other molecules can lead to compounds with interesting biological activities that warrant further investigation.

While direct research on the signaling roles of endogenous this compound is limited, the broader class of N-acyl amino acids is known to interact with various cellular targets. nih.gov The specific biological functions of this compound within complex physiological systems remain an area for future exploration.

Properties

Molecular Formula |

C21H41NO3 |

|---|---|

Molecular Weight |

355.6 g/mol |

IUPAC Name |

(2S)-2-(hexadecanoylamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C21H41NO3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(23)22-20(18(2)3)21(24)25/h18,20H,4-17H2,1-3H3,(H,22,23)(H,24,25)/t20-/m0/s1 |

InChI Key |

OGLNTVZUARMGNY-FQEVSTJZSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)O |

Origin of Product |

United States |

Natural Occurrence and Structural Diversity of N Hexadecanoyl Valine and Analogs

Identification and Distribution in Biological Sources

The presence of N-Hexadecanoyl-valine and its analogs across different life forms underscores their fundamental importance in biochemistry and cellular signaling.

Occurrence in Marine Microorganisms (e.g., Roseobacter Group Bacteria)

Bacteria belonging to the Roseobacter group, which are prevalent in many marine environments, are known to produce a variety of secondary metabolites, including N-acyl amino acid methyl esters. beilstein-journals.org While N-acylhomoserine lactones (AHLs) are well-studied quorum sensing molecules in these bacteria, related compounds like N-acylalanine methyl esters (NAMEs) have also been identified. beilstein-journals.org

Recent studies have expanded this family to include N-acylvaline methyl esters (NAVMEs). beilstein-journals.orgnih.gov Specifically, research on various Roseobacter isolates from macroalgae has led to the identification of new NAVMEs, alongside other N-acyl amino acid derivatives. researchgate.net These compounds are typically produced in low quantities, making their detection reliant on sensitive techniques like mass spectrometry. nih.govresearchgate.net The structural similarity of these N-acylated amino acid methyl esters to AHLs suggests a potential, yet unconfirmed, role as signaling molecules in the marine ecosystem. nih.gov

Endogenous Presence of N-Acyl Valine Compounds in Mammalian Systems

N-acyl amides, the broader family to which this compound belongs, are recognized as an important class of endogenous signaling molecules in mammals. wikipedia.org These compounds are involved in a wide array of physiological processes. wikipedia.org While initial research focused on N-acyl amides like anandamide (B1667382), the discovery of a vast number of naturally occurring N-acyl amines has broadened the scope of the field. nih.gov

N-acyl amino acids, including those with a valine head group, are part of the complex lipid signaling system known as the endocannabinoidome. nih.gov For instance, N-palmitoyl glycine (B1666218), which shares the same acyl chain as this compound, has been identified in murine cells and tissues as well as human fluids. mdpi.com The presence of various N-acyl amino acids in mammalian systems points to their involvement in metabolic regulation and cell signaling. frontiersin.org

Detection in Invertebrate Species (e.g., Drosophila melanogaster)

The fruit fly, Drosophila melanogaster, has emerged as a valuable model organism for studying lipid signaling. wikipedia.org Targeted lipidomics studies in Drosophila have identified a significant number of N-acyl amides. plos.org These include N-acyl derivatives of several amino acids, such as valine, leucine (B10760876), alanine (B10760859), tyrosine, phenylalanine, and serine. mdpi.com

The identification of these compounds in Drosophila suggests that the N-acyl amide signaling system is conserved across different evolutionary lineages. wikipedia.org The presence of N-oleoyl-glycine, another N-acyl amino acid, has also been confirmed in Drosophila melanogaster. mdpi.comnih.gov The study of these molecules in invertebrates provides crucial insights into their fundamental biological functions. plos.org

Structural Elucidation of this compound and Related N-Acyl Valines

The precise identification and characterization of this compound and its analogs are crucial for understanding their biological activities. This involves detailed analysis of their chemical structures, including the nature of the acyl chain and the stereochemistry of the amino acid.

Characterization of Saturated and Unsaturated N-Acyl Valine Forms (e.g., N-[(Z)-hexadec-9-enoyl]valine methyl ester)

Research into marine Roseobacter group bacteria has led to the characterization of both saturated and unsaturated forms of N-acyl valines. beilstein-journals.org For example, N-[(Z)-hexadec-9-enoyl]valine methyl ester has been identified, which contains a monounsaturated C16 acyl chain. beilstein-journals.org The structure of this compound, including the position of the double bond, was confirmed through synthesis and derivatization techniques. beilstein-journals.org

The saturated counterpart, this compound, features a palmitoyl (B13399708) group as its acyl chain. The characterization of these different forms is often achieved through a combination of gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC/ESI-MS). beilstein-journals.org The fragmentation patterns observed in mass spectrometry are instrumental in identifying the specific acyl chain and amino acid components. researchgate.net

| Compound Name | Molecular Formula | Natural Source (Example) |

| This compound | C21H41NO3 | Mammalian Systems, Marine Bacteria |

| N-[(Z)-hexadec-9-enoyl]valine methyl ester | C22H41NO3 | Roseovarius sp. |

| N-palmitoyl glycine | C18H35NO3 | Murine tissues, Human fluids |

| N-oleoyl-glycine | C20H37NO3 | Drosophila melanogaster, Mammalian tissues |

Analysis of Regioisomers and Stereoisomers

The analysis of regioisomers and stereoisomers is a critical aspect of structural elucidation, as these subtle differences can significantly impact biological activity. researchgate.net For N-acyl amino acids, this includes determining the specific position of functional groups on the acyl chain and the stereochemistry (L- or D-configuration) of the amino acid.

The synthesis of these compounds for use as analytical standards is a key step in their characterization. beilstein-journals.org For instance, the synthesis of N-acylated valine methyl esters has been described, allowing for the verification of structures identified in natural extracts. beilstein-journals.org Advanced analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and chiral chromatography, are often employed to distinguish between different isomers. mdpi.combeilstein-journals.org The precise stereochemical and regiochemical assignment is essential for understanding the specific interactions of these molecules with their biological targets.

Influence of Structural Modifications (e.g., Methylation, Hydroxylation, Cyclization)

The basic structure of N-acyl amino acids (NAAAs) can be extensively modified, leading to a wide array of analogs with diverse properties. These modifications, including methylation, hydroxylation, and cyclization, can significantly alter the physicochemical characteristics and biological functions of the parent molecule.

Methylation

N-methylation, the addition of a methyl group to the amide nitrogen of the peptide bond, is a common modification in nonribosomal peptide synthesis. monash.edu This structural change has profound effects on the molecule's properties. A primary consequence of N-methylation is an increase in lipophilicity. monash.eduresearchgate.net This enhanced lipophilicity can improve the molecule's solubility in non-aqueous environments and increase its ability to permeate biological membranes, potentially making the resulting peptides more bioavailable. monash.eduresearchgate.net

From a chemical synthesis perspective, N-methylation of N-acyl amino acids can be achieved using various methods. One of the most widely applied techniques involves the use of sodium hydride and methyl iodide. monash.educdnsciencepub.com This method has been used to synthesize a broad range of N-methyl amino acids (NMAs). monash.edu An alternative approach involves the permethylation of peptides using silver oxide and methyl iodide. monash.edu More recent developments include amidation strategies that utilize a Brønsted acid to accelerate the generation of a highly reactive acyl N-methylimidazolium cation, enabling the synthesis of bulky N-methylated peptides. nih.gov

The introduction of a methyl group also provides steric hindrance that can protect the amide bond from proteolytic degradation, thus enhancing the metabolic stability of the peptide. researchgate.netgoogle.com This increased stability, combined with altered conformational properties, makes N-methylation a key strategy in the design of peptidomimetics with potential therapeutic applications. researchgate.net

| Modification | Method/Enzyme | Example Compound(s) | Key Finding/Effect | Reference |

|---|---|---|---|---|

| N-Methylation | Sodium Hydride / Methyl Iodide | N-acyl amino acids, N-carbobenzoxyleucine | A broadly applied method for synthesizing N-methyl amino acid derivatives. monash.educdnsciencepub.com | monash.educdnsciencepub.com |

| N-Methylation | Silver Oxide / Methyl Iodide | N-carbamate protected α-amino acids (e.g., Alanine, Valine) | Used for the permethylation of peptides and synthesis of N-methyl amino acid esters. monash.edu | monash.edu |

| N-Methylation | Acyl N-methylimidazolium cation generation | Bulky peptides (e.g., Pterulamides I-IV) | Accelerated amidation, enabling synthesis of complex N-methylated peptides. nih.gov | nih.gov |

| N-Methylation | General | Peptides | Increases lipophilicity, enhances membrane permeability, and improves stability against proteases. monash.eduresearchgate.net | monash.eduresearchgate.net |

Hydroxylation

Hydroxylation, the introduction of a hydroxyl (-OH) group, is another critical modification that diversifies the structure and function of N-acyl amino acids. This modification can occur on the fatty acid chain of the molecule. For instance, the cytochrome P450 enzyme CYP4F2 has been shown to catalyze the omega-hydroxylation of the fatty acid tail in compounds like N-oleoyl-leucine and N-oleoyl-phenylalanine. nih.gov This process leads to the formation of previously unknown lipid metabolites, such as hydroxy-oleoyl-leucine and hydroxy-oleoyl-phenylalanine, thereby expanding the diversity of this lipid signaling family. nih.gov

Enzymatic hydroxylation is a known metabolic pathway for other fatty acid amides, and similar processes are proposed for NAAAs. researchgate.net Enzymes such as cyclooxygenase-2 (COX-2) and various lipoxygenases (LOXs) are known to oxidize the acyl moiety of related molecules like N-arachidonoylglycine and anandamide. researchgate.net These enzymatic actions could theoretically modify the acyl chains of NAAAs, including the hexadecanoyl group of this compound, introducing hydroxyl groups and creating a new range of metabolites. researchgate.net Engineered microbial cells can also be modified to modulate the hydroxylation of the fatty acid portion of acyl amino acids. google.com

| Modification | Enzyme/System | Example Compound(s) | Key Finding/Effect | Reference |

|---|---|---|---|---|

| Omega-Hydroxylation | CYP4F2 (Cytochrome P450) | N-oleoyl-leucine, N-oleoyl-phenylalanine | Metabolic diversification through the creation of novel hydroxy-N-acyl amino acids. nih.gov | nih.gov |

| Oxidation/Hydroxylation | Cyclooxygenase-2 (COX-2), Lipoxygenases (LOXs) | N-arachidonoylglycine, Anandamide (as models) | Putative pathway for modifying the acyl chain of NAAAs, leading to hydroxylated derivatives. researchgate.net | researchgate.net |

| Hydroxylation | Engineered Microbial Cells | Acyl amino acids | Genetic modifications can modulate the hydroxylation of the fatty acid portion. google.com | google.com |

Cyclization

Cyclization represents a significant structural modification that can dramatically alter a molecule's conformation and properties. In the context of lipoamino acids, cyclization can occur through various means, including the formation of internal amide or ester bonds. For example, lipopeptides produced by Bacillus and Paenibacillus species often feature cyclic structures where the ring is formed via a bond involving the C-terminal carboxylic acid residue. nih.gov

The process of cyclization can be driven by intramolecular reactions. Computational studies on the dissociation of lipo-glutamate anions suggest the potential for cyclization through the formation of a seven-membered ring tetrahedral intermediate. nih.gov Cyclization can also be a deliberate synthetic strategy to enhance metabolic stability. scirp.org The cyclization of peptides, including those functionalized with lipoamino acids, through methods like disulfide bridge formation has been shown to improve stability against enzymatic degradation in human plasma. scirp.org A notable consequence of such cyclization is a significant increase in the molecule's lipophilicity. scirp.org This increased lipophilicity can, however, impact solubility in aqueous solutions. scirp.org The formation of larger, self-assembled structures like liposomes from lipoamino acids and lipopeptides can also be considered a form of intermolecular cyclization. researchgate.net

| Modification | Mechanism/Source | Example Compound(s) | Key Finding/Effect | Reference |

|---|---|---|---|---|

| Cyclic Lipopeptides | Biosynthesis in Bacillus and Paenibacillus spp. | Plipastatins | Ring formation often occurs via ester or amide bond involving the C-terminus. nih.gov | nih.gov |

| Cyclization | Synthetic (Disulfide Bridge) | Endomorphin-1 derivatives with lipoamino acids | Greatly improved stability towards enzymatic degradation; significant increase in lipophilicity. scirp.org | scirp.org |

| Cyclization | Theoretical (Intramolecular) | Lipo-glutamate anion | A proposed mechanism involves the formation of a seven-membered ring intermediate. nih.gov | nih.gov |

| Liposome Formation | Self-assembly | Lipoamino acids, Lipopeptides | Molecules can self-assemble into larger cyclic structures (liposomes) under certain conditions. researchgate.net | researchgate.net |

Synthetic Methodologies and Chemical Modifications of N Hexadecanoyl Valine and Derivatives

Strategies for N-Acylation of Valine and its Esters

N-acylation is the fundamental process for synthesizing N-Hexadecanoyl-valine. This involves reacting valine or a valine ester with hexadecanoic acid or an activated derivative. Chemical synthesis is a primary route for both laboratory and industrial production of N-acyl amino acids researchgate.net.

Direct condensation involves the reaction of a fatty acid with an amino acid, typically at high temperatures (above 170°C), to form the N-acyl amino acid salt by eliminating a molecule of water researchgate.net. This method is one of the main chemical synthesis approaches for N-acyl amino acid surfactants researchgate.net. While straightforward in principle, these high-temperature conditions can be harsh and may not be suitable for sensitive molecules. The process generally involves heating the fatty acid and the amino acid salt together to facilitate the dehydration and subsequent amide bond formation researchgate.net.

To achieve milder reaction conditions and higher yields, hexadecanoic acid is often converted into a more reactive intermediate. This "activation" makes the carboxyl carbon more susceptible to nucleophilic attack by the amino group of valine.

A common method is the Schotten-Baumann reaction, which involves the use of fatty acyl chlorides researchgate.net. In a representative procedure for a similar compound, N-Palmitoyl-d-Leucine, palmitoyl (B13399708) chloride is added dropwise to a suspension of the amino acid in a basic aqueous solution at low temperatures (e.g., 0°C) nih.gov. The base, such as sodium bicarbonate, neutralizes the hydrochloric acid byproduct generated during the reaction, driving it to completion nih.gov. This approach is widely applied in industry but conventional chemical synthesis may involve toxic chlorinating agents for the initial carboxylic acid activation researchgate.netnih.gov.

Another strategy involves the amidation of fatty acid activated esters researchgate.net. These activated esters can be prepared using various coupling agents that form a good leaving group, thereby facilitating the subsequent amidation reaction with the amino acid.

| Activation Method | Reagents | Key Features |

| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride | Highly reactive intermediate; reaction is typically fast. nih.gov |

| Schotten-Baumann Reaction | Fatty Acyl Chloride, Base (e.g., NaOH, NaHCO₃) | Performed in a basic mixed solvent system; widely used in industry. researchgate.netnih.gov |

| Activated Esters | Coupling agents (e.g., DCC, HOBt) | Forms an active ester intermediate that reacts with the amine. researchgate.net |

Solid-Phase Peptide Synthesis (SPPS) for N-Acylated Amino Acid Conjugates

Solid-Phase Peptide Synthesis (SPPS) provides a powerful and efficient methodology for creating peptides and their derivatives, including N-acylated amino acids bachem.comnih.gov. In this technique, the C-terminus of an amino acid or peptide is anchored to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner bachem.comnih.gov.

For the synthesis of this compound conjugates, the valine residue would first be attached to the solid support. After the desired peptide chain is assembled, the N-terminal amino group is deprotected and then acylated with hexadecanoic acid. This N-terminal acylation with a fatty acid is a well-established modification in SPPS, often referred to as myristoylation or palmitoylation peptide.com. The fatty acid is coupled to the N-terminal amine of the resin-bound peptide using standard peptide coupling protocols peptide.com.

The key advantage of SPPS is that excess reagents and soluble by-products are easily removed by simple filtration and washing of the resin, which simplifies the purification process and allows reactions to be driven to completion using an excess of reagents bachem.comnih.gov. Once the synthesis is complete, the N-acylated product is cleaved from the resin support using a strong acid, such as trifluoroacetic acid (TFA) nih.gov.

General Steps in SPPS for N-Hexadecanoyl Conjugates:

Resin Loading: The C-terminal amino acid (e.g., valine) is anchored to the solid support resin peptide.com.

Deprotection: The temporary protecting group on the α-amino group (e.g., Fmoc or Boc) is removed bachem.compeptide.com.

Coupling: The next protected amino acid is coupled to the growing chain. This cycle is repeated until the desired peptide sequence is achieved nih.gov.

N-Terminal Acylation: After the final amino acid is added and its N-terminal protecting group is removed, hexadecanoic acid is coupled to the free N-terminal amine using standard coupling reagents peptide.com.

Cleavage: The final N-hexadecanoyl peptide is cleaved from the resin, typically along with the removal of any side-chain protecting groups bachem.comnih.gov.

Chemoenzymatic Synthesis Approaches

Chemoenzymatic methods combine the advantages of chemical and enzymatic synthesis to produce N-acyl amino acids under mild and environmentally friendly conditions researchgate.netnih.gov. Enzymes, such as lipases or proteases, are used as catalysts due to their high specificity and ability to function under gentle reaction conditions, avoiding the harsh chemicals and high temperatures of some traditional chemical methods researchgate.netnih.gov.

One approach involves the direct enzymatic condensation of a fatty acid and an amino acid in a non-aqueous or low-water system to favor synthesis over hydrolysis researchgate.net. For instance, acylase I from pig kidney has been shown to effectively catalyze the synthesis of various N-lauroyl-l-amino acids from lauric acid and the corresponding amino acid in a glycerol-water system researchgate.net. This enzyme could potentially be applied to the synthesis of this compound.

Another strategy is the ester-amide interconversion pathway. This involves an initial esterification reaction followed by an aminolysis cascade, which can expand the range of enzymes and substrates suitable for synthesizing a diverse array of N-acyl amino acid amides nih.gov. Thioester-mediated reactions, which are common in biosynthesis, also serve as an inspiration for chemoenzymatic strategies. These methods can involve an N-to-S acyl transfer to convert a stable amide into a more reactive thioester, which can then be used to form new amide bonds under mild conditions acs.orgchemrxiv.org.

| Enzymatic Strategy | Enzyme Type | Mechanism | Advantages |

| Reverse Hydrolysis | Acylase, Lipase (B570770), Protease | Direct condensation of fatty acid and amino acid in a low-water environment. researchgate.netresearchgate.net | Mild reaction conditions, green and pollution-free. researchgate.net |

| ATP-Dependent Synthesis | Acyl-adenylating enzymes | Couples ATP hydrolysis with the formation of a reactive acyl-adenylate intermediate. nih.gov | High energy intermediate drives the reaction. |

| ATP-Independent Synthesis | Hydrolases (Lipases, Aminoacylases) | Relies on the formation of a transient acyl-enzyme intermediate to activate the carboxylic acid. nih.gov | Does not require an external energy cofactor like ATP. |

| Ester-Amide Interconversion | Hydrolases | An initial esterification is followed by an enzyme-catalyzed aminolysis reaction. nih.gov | Expands substrate scope for amide formation. |

Derivatization Strategies for Enhanced Stability and Specificity

The carboxylic acid group of this compound can be derivatized, most commonly through esterification, to modify its physicochemical properties. The synthesis of the corresponding methyl ester, this compound methyl ester, is a common modification.

A general and efficient method for the esterification of amino acids involves reacting the amino acid with an alcohol, such as methanol (B129727), in the presence of an activating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation. A typical procedure involves adding thionyl chloride slowly to cold anhydrous methanol, followed by the addition of the amino acid (or in this case, the N-acylated amino acid) and refluxing the mixture guidechem.com.

Another convenient method utilizes trimethylchlorosilane (TMSCl) with methanol at room temperature. This system is effective for preparing methyl esters of various amino acids and their derivatives in good to excellent yields nih.gov. The procedure involves adding TMSCl to the amino acid, followed by methanol, and stirring the solution at room temperature until the reaction is complete nih.gov. These methods provide the corresponding amino acid ester hydrochlorides, which can be neutralized in a subsequent step nih.gov. Such esterification can increase the lipophilicity of the molecule and may be used to protect the carboxylic acid group during further chemical modifications.

Glycosylation and Glucosyl Ester Formation

The glycosylation of this compound introduces a carbohydrate moiety, which can significantly alter its physicochemical properties, such as solubility and interaction with biological systems. This modification can be achieved through several synthetic routes, primarily targeting the carboxyl group of the valine residue to form a glucosyl ester or modifying the hexadecanoyl chain.

One common approach to forming a glucosyl ester of this compound involves the activation of the carboxylic acid followed by reaction with a protected glucose derivative. For instance, the carboxyl group of this compound can be activated using a carbodiimide reagent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated species can then react with a partially protected glucopyranose, for example, one with hydroxyl groups protected by benzyl or acetyl groups, to yield the protected this compound glucosyl ester. Subsequent deprotection under appropriate conditions, such as hydrogenolysis for benzyl groups or mild basic conditions for acetyl groups, affords the final glycosylated product.

Alternatively, enzymatic methods offer a high degree of stereoselectivity. Lipases or glycosidases can be employed in non-aqueous media to catalyze the esterification of this compound with glucose. This biocatalytic approach often proceeds under milder reaction conditions and can favor the formation of a specific anomer of the glucosyl ester.

It is important to note that the direct N-glycosylation at the amide nitrogen of this compound is generally not feasible due to the stability of the amide bond. However, modifications to the hexadecanoyl chain before its conjugation to valine could potentially incorporate a glycosidic linkage.

Table 1: Comparison of Synthetic Methods for Glucosyl Ester Formation of this compound

| Method | Reagents/Catalysts | Advantages | Disadvantages |

| Chemical Synthesis | DCC, DMAP, Protected Glucose | High yield, well-established | Requires protection/deprotection steps, potential for side reactions |

| Enzymatic Synthesis | Lipase or Glycosidase, Glucose | High stereoselectivity, mild conditions | Lower yields, enzyme stability can be an issue |

Introduction of Hydroxyl Groups and Aromatic Rings for Functional Modulation

The introduction of hydroxyl groups or aromatic rings into the structure of this compound can modulate its biological activity and signaling properties by altering its polarity and potential for specific molecular interactions.

Hydroxylation:

Hydroxylation can be targeted to either the hexadecanoyl chain or the valine residue.

Hydroxylation of the Hexadecanoyl Chain: Cytochrome P450 monooxygenases are a class of enzymes capable of hydroxylating long-chain fatty acids at various positions. By selecting a specific P450 enzyme, it is possible to achieve regioselective hydroxylation of the palmitoyl moiety of this compound. For example, ω-hydroxylases can introduce a hydroxyl group at the terminal methyl group of the fatty acid chain. This modification increases the polarity of the molecule.

Hydroxylation of the Valine Residue: While direct hydroxylation of the valine side chain is challenging, enzymatic methods using specific hydroxylases that act on amino acid derivatives could be explored. For instance, enzymes that hydroxylate related N-acyl amino acids might exhibit activity towards this compound, potentially introducing a hydroxyl group on the isopropyl side chain. mdpi.com

Introduction of Aromatic Rings:

The incorporation of an aromatic ring can be achieved through several synthetic strategies.

Acylation with an Aromatic Fatty Acid Analogue: Instead of hexadecanoic acid, an aromatic-containing carboxylic acid could be used in the initial synthesis to produce an N-aroyl-valine derivative. For example, using phenylacetic acid or a longer-chain phenylalkanoic acid would introduce a phenyl group.

Modification of the Valine Residue: While synthetically complex, it is conceivable to start with a modified valine residue that already contains an aromatic ring before the acylation step. However, a more direct approach involves the use of N-acyl aromatic amino acids in biosynthetic pathways. frontiersin.orgresearchgate.netnih.gov While not a direct modification of this compound, this highlights a biological route to similar structures.

Table 2: Potential Functional Modifications of this compound

| Modification | Potential Method | Target Site | Expected Change in Property |

| Hydroxylation | Cytochrome P450 enzymes | Hexadecanoyl chain | Increased polarity, altered membrane interaction |

| Hydroxylation | Specific amino acid hydroxylases | Valine side chain | Increased polarity, potential for new hydrogen bonding |

| Aromatic Ring Introduction | Synthesis with aromatic fatty acid | Acyl chain | Increased hydrophobicity, potential for π-π stacking interactions |

Isotopic Labeling for Metabolic Tracing Studies

Isotopic labeling of this compound is a crucial technique for studying its metabolic fate, distribution, and mechanism of action in biological systems. Stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) are commonly used.

The synthesis of isotopically labeled this compound can be achieved by incorporating labeled precursors at different stages of the synthesis.

Labeling the Hexadecanoyl Moiety: Commercially available isotopically labeled hexadecanoic acid (e.g., [¹³C₁₆]-palmitic acid or [D₃₁]-palmitic acid) can be activated and coupled with unlabeled L-valine to produce this compound labeled in the fatty acid chain. This allows for tracing the metabolism of the lipid portion of the molecule.

Labeling the Valine Moiety: Commercially available isotopically labeled L-valine (e.g., [¹³C₅, ¹⁵N]-L-valine or [D₈]-L-valine) can be acylated with unlabeled hexadecanoic acid to introduce the label into the amino acid portion. beilstein-journals.org This enables the tracking of the valine-derived part of the molecule.

Dual Labeling: By using both labeled hexadecanoic acid and labeled L-valine, a dually labeled this compound can be synthesized. This can provide more detailed information on whether the molecule remains intact or is metabolized into its constituent parts.

The choice of isotope and labeling position depends on the specific research question and the analytical technique to be used for detection and quantification, which is typically mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy.

Table 3: Common Isotopes and Their Application in Labeling this compound

| Isotope | Labeled Precursor Example | Purpose of Labeling |

| ¹³C | [¹³C₁₆]-Hexadecanoic acid | Tracing the carbon skeleton of the fatty acid |

| ¹³C, ¹⁵N | [¹³C₅, ¹⁵N]-L-valine | Tracing the amino acid backbone |

| ²H (D) | [D₃₁]-Hexadecanoic acid | Introducing a heavy label for mass spectrometry-based quantification |

| ²H (D) | [D₈]-L-valine | Tracing the valine side chain and backbone |

Biochemical Pathways and Enzymatic Regulation of N Acyl Valine Metabolism

Biosynthesis Mechanisms of N-Acyl Valine Compounds

The synthesis of N-acyl valine compounds, such as N-Hexadecanoyl-valine, is thought to occur through various enzymatic pathways, with evidence pointing towards both direct condensation and acyl-CoA dependent reactions.

Proposed Enzymatic Pathways

The formation of the amide bond between a fatty acid and the amino acid valine can be catalyzed by several types of enzymes. One proposed mechanism involves the direct condensation of a fatty acid and an amino acid. nih.gov This reaction, which is essentially the reverse of hydrolysis, can be facilitated by enzymes such as lipases and acylases under specific conditions. researchgate.netresearchgate.net For instance, acylase I from pig kidney has been shown to catalyze the synthesis of various N-acyl-L-amino acids. researchgate.netdss.go.th

Another significant pathway involves the enzyme Peptidase M20 Domain Containing 1 (PM20D1). PM20D1 is a circulating enzyme that has been shown to catalyze the bidirectional reaction of both synthesizing and hydrolyzing N-acyl amino acids. wikipedia.orgelifesciences.org This dual functionality positions PM20D1 as a key regulator of the levels of circulating NAAAs. elifesciences.orglonglabstanford.org Overexpression of PM20D1 in mice has been demonstrated to increase the levels of various N-acyl amino acids in the blood, supporting its role in their biosynthesis. wikipedia.org

Precursors and Substrate Specificities

The primary precursors for the biosynthesis of this compound are hexadecanoic acid (palmitic acid) and the amino acid L-valine. The enzymatic pathways involved exhibit certain substrate specificities. For instance, some enzymes may utilize free fatty acids directly, while others require the fatty acid to be in an activated form, such as an acyl-coenzyme A (CoA) thioester. mdpi.comnih.gov The use of acyl-CoA as a donor for the acyl group is a common strategy in lipid metabolism.

The specificity of the enzymes for the amino acid component also varies. While some enzymes, like glycine (B1666218) N-acyltransferase (GLYATL), show a preference for glycine, others have a broader substrate scope that can include valine. mdpi.com The enzyme PM20D1, for example, can act on a variety of amino acids and fatty acids to generate a diverse range of N-acyl amino acids. wikipedia.orgelifesciences.org

Table 1: Key Enzymes and Precursors in N-Acyl Valine Biosynthesis

| Enzyme/Enzyme Class | Proposed Function | Precursors |

| Lipases, Acylases | Catalyze direct condensation | Fatty Acid + Amino Acid |

| Peptidase M20 Domain Containing 1 (PM20D1) | Bidirectional synthesis and hydrolysis | Free Fatty Acid + Free Amino Acid |

| Acyl-CoA Synthetases/Thioesterases | Activation of fatty acids | Fatty Acid + CoA |

| N-Acyltransferases | Transfer of acyl group from acyl-CoA | Acyl-CoA + Amino Acid |

Unidentified Biosynthetic Routes for Specific N-Acyl Amides

Despite the identification of enzymes like PM20D1 and the proposed roles for lipases and acylases, the complete biosynthetic pathways for all N-acyl amides, including specific compounds like this compound, are not yet fully understood. mdpi.com It is likely that other, yet to be identified, enzymes and pathways contribute to the endogenous production of the diverse array of N-acyl amino acids found in biological systems. The complexity and structural diversity of this lipid family suggest that multiple enzymatic systems may be in place to regulate their synthesis in a tissue-specific and context-dependent manner. elifesciences.org

Catabolism and Degradation Pathways of N-Acyl Valine

The biological activity of this compound is terminated through enzymatic degradation, primarily via hydrolysis of the amide bond. Oxidative metabolism may also play a role in its breakdown.

Hydrolysis by Fatty Acid Amide Hydrolase (FAAH) and Related Enzymes

The primary enzyme responsible for the degradation of a wide range of fatty acid amides, including N-acyl amino acids, is Fatty Acid Amide Hydrolase (FAAH). wikipedia.orghmdb.ca FAAH is an integral membrane enzyme that catalyzes the hydrolysis of the amide bond, releasing the constituent fatty acid and amino acid. hmdb.caresearchgate.net The activity of FAAH effectively terminates the signaling functions of these molecules. hmdb.ca

The substrate specificity of FAAH can vary depending on the nature of both the acyl chain and the amino acid. mdpi.com While FAAH is well-known for its role in the breakdown of the endocannabinoid anandamide (B1667382), it also hydrolyzes other N-acyl amides. plos.org In addition to FAAH, the aforementioned enzyme PM20D1 also contributes to the hydrolysis of N-acyl amino acids, acting as a key regulator of their circulating levels. wikipedia.orgelifesciences.org Mice lacking PM20D1 show a significant reduction in NAA hydrolase activity in their tissues and blood. longlabstanford.org

Table 2: Key Enzymes in N-Acyl Valine Catabolism

| Enzyme | Function | Products of Hydrolysis |

| Fatty Acid Amide Hydrolase (FAAH) | Hydrolysis of the amide bond | Fatty Acid + Valine |

| Peptidase M20 Domain Containing 1 (PM20D1) | Hydrolysis of the amide bond | Fatty Acid + Valine |

Oxidative Metabolism and Potential Linkages to Eicosanoid Biosynthesis

In addition to hydrolysis, oxidative metabolism represents another potential route for the degradation of N-acyl amino acids. This is particularly evident for NAAAs containing polyunsaturated fatty acids like arachidonic acid. mdpi.com These molecules can be substrates for enzymes of the eicosanoid biosynthesis pathway, such as cyclooxygenases (COX) and lipoxygenases (LOX), leading to the formation of oxidized, eicosanoid-like signaling molecules. mdpi.complos.org Eicosanoids are potent signaling molecules involved in inflammation and other physiological processes. wikipedia.orgslideshare.net

While the direct oxidative metabolism of saturated N-acyl amino acids like this compound by COX or LOX enzymes is less established, the potential for enzymatic oxidation of the fatty acid component exists. The fatty acid released upon hydrolysis of this compound, palmitic acid, can undergo its own metabolic pathways. Although a direct link to the classic eicosanoid synthesis cascade, which primarily utilizes 20-carbon polyunsaturated fatty acids, is not immediately apparent, the broader concept of crosstalk between lipid signaling pathways suggests that the metabolism of this compound could influence other lipid-mediated signaling events. nih.gov Further research is needed to fully elucidate the extent and nature of the oxidative metabolism of saturated N-acyl valine compounds and their potential influence on eicosanoid or other oxylipin signaling pathways.

Interplay with Branched-Chain Amino Acid Metabolism

The metabolism of N-acyl amino acids (NAAAs), such as this compound, is intrinsically linked to the metabolic pathways of their constituent components: a fatty acid and an amino acid. In this case, the metabolism is intertwined with the catabolism of the essential branched-chain amino acid (BCAA), valine. This interplay involves shared substrates, enzymatic pathways, and regulatory networks that govern the flux of these molecules.

The breakdown of valine is a multi-step mitochondrial process that converts the amino acid into succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle, classifying valine as a glucogenic amino acid. Current time information in Somme, FR.nih.gov The initial and committing steps of this pathway are shared with the other BCAAs, leucine (B10760876) and isoleucine.

The catabolic sequence begins with the reversible transamination of valine, a reaction catalyzed by branched-chain aminotransferase (BCAT). This enzyme transfers the amino group from valine to α-ketoglutarate, yielding glutamate (B1630785) and the corresponding branched-chain α-keto acid (BCKA), α-ketoisovaleric acid (also known as 3-methyl-2-oxobutanoic acid). researchgate.netresearchgate.net

Following its formation, α-ketoisovaleric acid undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. researchgate.netnih.gov This reaction is the rate-limiting step in BCAA catabolism and produces isobutyryl-CoA. researchgate.net Subsequent enzymatic reactions further metabolize isobutyryl-CoA. A key intermediate formed during this downstream processing is 3-hydroxyisobutyrate (B1249102) (3-HIB). asm.orgfrontiersin.org 3-HIB is produced from 3-hydroxyisobutyryl-CoA by the enzyme 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). asm.orgnih.gov Unlike most intermediates in the pathway which remain as CoA esters, free 3-HIB can be released from the mitochondria into circulation. asm.org The pathway ultimately concludes with the formation of succinyl-CoA, which enters the TCA cycle for energy production or gluconeogenesis. pnas.org

| Enzyme/Complex | Reaction | Key Metabolite(s) Formed |

| Branched-Chain Aminotransferase (BCAT) | Valine + α-ketoglutarate ⇌ α-Ketoisovaleric acid + Glutamate | α-Ketoisovaleric acid |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) | α-Ketoisovaleric acid + CoA + NAD+ → Isobutyryl-CoA + CO2 + NADH | Isobutyryl-CoA |

| 3-Hydroxyisobutyryl-CoA Hydrolase (HIBCH) | 3-Hydroxyisobutyryl-CoA + H2O → 3-Hydroxyisobutyrate + CoA | 3-Hydroxyisobutyrate |

The enzymatic control of BCAA catabolism is critical for maintaining amino acid homeostasis. The two principal regulatory enzymes are BCAT and BCKDH. While their regulation by BCAAs and other metabolic signals is well-documented, there is currently no scientific evidence to suggest a direct regulatory role for this compound or other N-acyl amino acids on the activity of these enzymes.

Branched-Chain Amino Acid Transaminase (BCAT): There are two mammalian isoforms, the cytosolic BCAT1 and the mitochondrial BCAT2. nih.govnih.gov The transamination reaction they catalyze is reversible and operates near equilibrium. nih.govnih.gov The direction of the reaction is largely driven by the relative concentrations of substrates and products. annualreviews.org High levels of BCAAs and α-ketoglutarate favor the formation of BCKAs and glutamate, whereas high concentrations of BCKAs and glutamate drive the reverse reaction to synthesize BCAAs. nih.govresearchgate.net The expression of BCAT enzymes can also be regulated at the transcriptional level by various factors, including nutritional status. researchgate.netlonglabstanford.org

Branched-Chain α-Keto Acid Dehydrogenase (BCKDH): As the rate-limiting enzyme, the BCKDH complex is subject to tight regulation. researchgate.netannualreviews.org Its activity is primarily controlled by a phosphorylation/dephosphorylation cycle. mdpi.comhmdb.ca A dedicated BCKDH kinase (BCKDK) phosphorylates and inactivates the complex, while a phosphatase, known as protein phosphatase 2Cm (PP2Cm), dephosphorylates and activates it. asm.orghmdb.ca The activity of BCKDK is itself subject to allosteric regulation; it is potently inhibited by the BCKAs, particularly the keto-acid of leucine (α-ketoisocaproate). researchgate.netcocukmetabolizma.com This creates a feed-forward mechanism where an accumulation of BCKAs inhibits the kinase, leading to a more active BCKDH complex and promoting their own degradation. hmdb.ca

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase, is the first enzyme in the biosynthetic pathway of branched-chain amino acids in plants and microorganisms. researchgate.net It catalyzes the initial step for both valine and isoleucine synthesis. In organisms that synthesize their own valine, AHAS is a key regulatory point and is subject to feedback inhibition by the end products of the pathway: valine, leucine, and isoleucine. Current time information in Somme, FR.elifesciences.org This allosteric regulation allows the cell to control the production of BCAAs based on their availability.

Valine binds to a regulatory subunit of the AHAS enzyme, causing a conformational change that reduces its catalytic activity. elifesciences.orgnih.gov Studies involving site-directed mutagenesis have identified the specific domains on the regulatory subunit responsible for this feedback inhibition. Current time information in Somme, FR.nih.gov While valine itself is a potent inhibitor, research on valine derivatives indicates high specificity for this interaction. For instance, a study on the yeast Saccharomyces cerevisiae demonstrated that N-acetylvaline had no effect on AHAS activity, suggesting that modification of the amino group prevents its binding to the regulatory site. pnas.org Although this compound has not been explicitly tested, the finding with N-acetylvaline strongly implies that the large hexadecanoyl group attached to the nitrogen of valine would likewise prevent it from acting as a feedback inhibitor of AHAS.

A well-established phenomenon in BCAA metabolism is the antagonism observed among leucine, isoleucine, and valine. This antagonism means that a dietary excess of one BCAA can negatively impact the metabolism and plasma concentrations of the other two. researchgate.netphysiology.org This effect is not known to be mediated by N-acyl derivatives but rather by the amino acids themselves.

The primary mechanisms for this antagonism are:

Competition for Transport: Leucine, isoleucine, and valine share common transport systems, such as the Large Neutral Amino Acid Transporter (LAT1), for entry into cells and across the blood-brain barrier. cocukmetabolizma.comnih.gov An excess of one BCAA, particularly leucine, can outcompete the others for transport, leading to reduced tissue availability of the less abundant BCAAs. cocukmetabolizma.comnih.gov

Competition for Catabolic Enzymes: The three BCAAs are substrates for the same initial catabolic enzymes, BCAT and BCKDH. researchgate.net Leucine and its keto-acid, α-ketoisocaproate (KIC), are particularly potent in stimulating the BCKDH complex by inhibiting BCKDK. annualreviews.orgcocukmetabolizma.com This activation of the BCKDH complex can lead to an accelerated degradation of all three BCKAs, thereby depressing the plasma levels of valine and isoleucine when leucine is in excess. researchgate.net

While a direct regulatory role for this compound on BCAA metabolic enzymes has not been identified, its identity as an N-acyl amino acid (NAAA) firmly places it within a complex and expanding class of lipid signaling molecules known as the endocannabinoidome. nih.govnih.govmdpi.com The endocannabinoidome encompasses the canonical endocannabinoids (like anandamide and 2-AG), their receptors (CB1 and CB2), and a broader network of related lipid mediators, along with their respective biosynthetic and degradative enzymes. nih.gov

NAAAs, including N-acyl valines, are considered part of this system because they share key enzymatic pathways with endocannabinoids. researchgate.net

Biosynthesis and Degradation: The metabolism of circulating NAAAs is primarily regulated by two key enzymes that exhibit bidirectional activity.

Peptidase M20 domain-containing 1 (PM20D1): This is a secreted enzyme that can catalyze both the synthesis of NAAAs (from a fatty acid and an amino acid) and their hydrolysis back to the constituent parts. pnas.orgnih.govwikipedia.org Overexpression of PM20D1 in mice leads to elevated levels of circulating NAAAs. pnas.org

Fatty Acid Amide Hydrolase (FAAH): This well-known serine hydrolase is a central enzyme in the endocannabinoid system, responsible for the degradation of anandamide. nih.gov Crucially, FAAH also catalyzes the hydrolysis of a range of NAAAs. mdpi.comhmdb.caelifesciences.org The ability of FAAH to degrade NAAAs functionally links the metabolism of this compound and related lipids directly to the core machinery of the endocannabinoid system. nih.govelifesciences.org

The dual regulation by PM20D1 (primarily extracellular) and FAAH (intracellular) allows for precise control over the levels and activity of these signaling lipids in different compartments. elifesciences.org

Signaling Potential: As members of the endocannabinoidome, NAAAs have the potential to interact with a variety of molecular targets, including G-protein coupled receptors (GPCRs) and transient receptor potential (TRP) channels, though specific targets for most individual NAAAs remain under investigation. frontiersin.orghmdb.ca For example, N-arachidonoyl glycine (another NAAA) is known to activate the orphan receptor GPR18. nih.gov The signaling functions of N-acyl amides are diverse, implicated in the regulation of energy homeostasis, inflammation, and pain sensation. longlabstanford.orghmdb.ca The presence of N-Stearoyl Valine (C18:0-Val), a close structural analog of this compound (C16:0-Val), in the human metabolome further supports the endogenous relevance of this class of molecules in lipid signaling. hmdb.ca

| Enzyme | Location | Primary Role in NAAA Metabolism | Connection to Endocannabinoidome |

| PM20D1 | Secreted/Extracellular | Bidirectional: Synthesizes and hydrolyzes circulating NAAAs. pnas.orgnih.gov | Regulates levels of endocannabinoid-like lipids. |

| FAAH | Intracellular | Hydrolyzes intracellular NAAAs. nih.govelifesciences.org | Key degradation enzyme for the endocannabinoid anandamide. nih.gov |

Cellular and Molecular Mechanisms of Action of N Acyl Valine Compounds

Modulation of Membrane Protein Functionality

N-Hexadecanoyl-valine and related N-acyl amides exert influence over cellular function primarily by interacting with proteins embedded in the cell membrane. This interaction can lead to the activation or inhibition of critical signaling cascades.

G-protein coupled receptors are a vast family of cell surface receptors that detect extracellular molecules and trigger internal cellular responses. wikipedia.org They are characterized by their seven-transmembrane helical structure and their coupling with intracellular G proteins. maastrichtuniversity.nl The binding of a ligand to a GPCR initiates a conformational change, leading to the activation of the G protein and subsequent downstream signaling pathways. nih.govyoutube.com

Recent studies have begun to "de-orphanize" these receptors by identifying their endogenous lipid ligands. Members of the N-acyl amide family have been shown to act as signaling molecules at GPCRs. nih.gov Specifically, N-acylglycines, a class of compounds closely related to N-acyl valines, have been identified as activators of the G-protein-coupled receptor GPR132, also known as G2A. nih.gov In one study, N-palmitoylglycine (which shares the same fatty acid as this compound) was found to be a more potent activator of GPR132 than the previously known agonist 9-hydroxyoctadecadienoic acid (9-HODE). nih.gov This activation is believed to be mediated by key amino acid residues within the receptor, with molecular modeling suggesting that an arginine residue at position 203 in transmembrane domain 5 is critical for activation by N-acylamides. nih.gov While direct studies on this compound are limited, the activity of structurally similar N-acyl amino acids suggests it may also function as a ligand for certain GPCRs, representing a significant area for future research. researchgate.netnih.gov

Transient Receptor Potential (TRP) channels are a large family of non-selective cation channels that act as cellular sensors for a wide range of stimuli, including temperature, pressure, and chemical compounds. researchgate.netresearchgate.net The TRPV subfamily, known as the vanilloid receptors, includes members TRPV1 through TRPV4, which are particularly noted for their roles in pain and inflammation. researchgate.net

N-acyl amides have emerged as a significant family of endogenous lipids that are biologically active at TRP receptors. frontiersin.org While some N-acyl amides act as agonists, activating these channels, others function as antagonists, inhibiting their activity. A screening of an extensive N-acyl amide library revealed that mixtures containing N-acyl valine did not show agonist activity at the TRPV3 channel. frontiersin.org However, further investigation of individual compounds within that mixture identified several N-acyl valines as specific antagonists of TRPV3. frontiersin.org This indicates a nuanced regulatory role for this class of compounds, where the specific fatty acid and amino acid combination determines its effect on a given channel.

| N-Acyl Valine Compound | Target Channel | Observed Effect | Source |

|---|---|---|---|

| N-docosahexaenoyl valine | TRPV3 | Antagonist | frontiersin.org |

| N-linoleoyl valine | TRPV3 | Antagonist | frontiersin.org |

| N-oleoyl valine | TRPV3 | Antagonist | frontiersin.org |

| N-stearoyl valine | TRPV3 | Antagonist | frontiersin.org |

Glycine (B1666218) transporters are membrane proteins responsible for the reuptake of the neurotransmitter glycine from the synaptic cleft, thereby terminating its signal. nih.gov There are two main types, GlyT1, located primarily on glial cells, and GlyT2, found on neurons. nih.gov Inhibiting these transporters can enhance glycinergic neurotransmission, a strategy being explored for pain management. d-nb.info

Endogenous lipids, particularly N-acyl amino acids, have been identified as novel inhibitors of glycine transporters, with a notable selectivity for GlyT2. nih.govacs.org N-arachidonyl glycine (NAGly) is a well-characterized reversible and non-competitive inhibitor of GlyT2. nih.gov Extensive research into the structure-activity relationship of this class has shown that both the acyl tail and the amino acid headgroup are crucial for inhibitory activity. elifesciences.org The potency of inhibition is influenced by the length and saturation of the fatty acid tail and the chemical nature of the amino acid. elifesciences.org For instance, N-acyl amino acids with positively charged side chains, such as lysine (B10760008) or arginine, are among the most potent inhibitors of GlyT2. nih.gov While this compound has not been specifically tested in these assays, its structure as an N-acyl amino acid with an aliphatic side chain fits the profile of a potential GlyT2 inhibitor. nih.govacs.org Furthermore, the post-translational modification of GlyT2 itself by palmitoylation (the attachment of a palmitoyl (B13399708) group) has been shown to affect the transporter's inclusion in lipid rafts, suggesting the importance of this fatty acid in the transporter's microenvironment and function. researchgate.net

Role in Lipid Metabolism Regulation within Cells

The constituent parts of this compound—a long-chain fatty acid and the branched-chain amino acid valine—are both deeply integrated into cellular lipid metabolism. Their conjugation into a single molecule suggests a potential role in modulating these fundamental metabolic processes.

Triglycerides are the primary form of energy storage in cells, synthesized through the sequential acylation of a glycerol-3-phosphate backbone. nih.gov This process, known as lipogenesis, is tightly regulated by nutritional and hormonal signals. embopress.org The final step, the conversion of diacylglycerol to triacylglycerol, is catalyzed by diacylglycerol acyltransferase (DGAT) enzymes. nih.gov

Studies investigating the metabolic effects of valine have shown that its supplementation can lead to increased triglyceride levels. In mice fed either a standard or a high-fat diet, valine supplementation resulted in significantly elevated serum triglycerides and greater fat accumulation in adipose tissue. acs.orgnih.gov Research on porcine intestinal epithelial cells further demonstrated that valine enhances triglyceride synthesis. nih.gov This effect appears to be mediated by a metabolite of valine, 3-hydroxyisobutyrate (B1249102) (3-HIB), which promotes the uptake of fatty acids, the essential building blocks for triglycerides. nih.gov Given that the hexadecanoyl (palmitoyl) component of the molecule is a primary substrate for triglyceride synthesis, the combined properties of its two components suggest that this compound could play a role in promoting triglyceride synthesis and accumulation. wikipedia.orgnih.gov

The regulation of fatty acid levels within a cell is a balance between uptake (transport), synthesis, storage, and breakdown (oxidation). Fatty acid transport across the cell membrane is facilitated by proteins such as fatty acid transport proteins (FATPs) and CD36. maastrichtuniversity.nlnih.gov Once inside the cell, fatty acids are activated to acyl-CoAs and can be shuttled into the mitochondria for β-oxidation, a process that breaks them down to generate ATP. nih.govlibretexts.orgmdpi.com

The valine component of this compound has been shown to influence both of these processes. As mentioned, the valine metabolite 3-HIB may act as a paracrine factor that stimulates fatty acid uptake, thereby increasing the intracellular pool of fatty acids available for metabolic processes. nih.gov Conversely, studies in mice have indicated that valine supplementation can suppress fatty acid oxidation. Transcriptomic analysis revealed that valine treatment in mice on a high-fat diet led to the downregulation of several genes involved in fat oxidation. nih.gov A more recent study in lean mice confirmed that high-dose valine intake inhibited the expression of key fatty acid oxidation genes, including Pparα and carnitine palmitoyltransferase 1 (Cpt1), in the liver. nih.gov This suggests that this compound, through its valine moiety, could contribute to an environment that favors fatty acid storage over breakdown by simultaneously promoting fatty acid transport and inhibiting their oxidation.

| Metabolic Process | Effect of Valine Supplementation | Key Findings | Source |

|---|---|---|---|

| Triglyceride Levels | Increase | Significantly upregulated serum triglycerides in mice on both chow and high-fat diets. | acs.orgnih.gov |

| Triglyceride Synthesis | Enhanced | Enhanced triglyceride synthesis in porcine intestinal epithelial cells. | nih.gov |

| Fatty Acid Transport | Promoted | Mediated by the valine metabolite 3-hydroxyisobutyrate (3-HIB), which stimulates fatty acid uptake. | nih.gov |

| Fatty Acid Oxidation | Inhibited / Downregulated | Downregulated genes related to fat oxidation; inhibited expression of Pparα and Cpt1. | nih.govnih.gov |

Modulation of Lipogenesis and Lipolysis Pathways

N-acyl amino acids, including this compound, play a role in the intricate balance between lipogenesis (the synthesis of fats) and lipolysis (the breakdown of fats). This regulation is critical for maintaining metabolic homeostasis. nih.gov

Lipogenesis is the process where acetyl-CoA is converted to triglycerides for storage. nih.gov Key hormones like insulin (B600854) stimulate this pathway. nih.gov Conversely, lipolysis is the breakdown of stored triglycerides into glycerol (B35011) and free fatty acids, a process activated by hormones such as catecholamines through the cAMP-dependent protein kinase A (PKA) pathway. bmbreports.orgtum.de

Studies have shown that deficiencies in branched-chain amino acids (BCAAs) like valine can lead to significant alterations in lipid metabolism. For instance, a valine-deficient diet in mice has been observed to decrease lipogenesis in the liver and increase lipolysis in white adipose tissue. researchgate.net This suggests that N-acyl valine compounds could influence the expression and activity of key enzymes in these pathways. For example, some natural compounds have been shown to stimulate lipolysis by activating hormone-sensitive lipase (B570770) (HSL) and other related kinases. frontiersin.org Furthermore, long-term intake of high levels of valine has been linked to the promotion of lipogenesis and the inhibition of fatty acid oxidation. nih.gov

The table below summarizes the core processes of lipogenesis and lipolysis.

| Process | Description | Key Regulators |

| Lipogenesis | Synthesis of fatty acids and triglycerides from acetyl-CoA and other precursors. nih.gov | Insulin, Acetyl-CoA Carboxylase (ACC), Fatty Acid Synthase (FAS) nih.govresearchgate.net |

| Lipolysis | Breakdown of triglycerides into glycerol and free fatty acids. tum.de | Catecholamines, Protein Kinase A (PKA), Hormone-Sensitive Lipase (HSL), Adipose Triglyceride Lipase (ATGL) nih.govbmbreports.orgtum.de |

This table provides a simplified overview of the complex processes of lipogenesis and lipolysis.

Alterations in Fatty Acid Composition in Adipose Tissues

The composition of fatty acids within adipose tissue is a dynamic reflection of dietary intake and metabolic processes. N-acyl valine compounds can potentially influence this composition. The fatty acid profile of adipose tissue, including the ratio of n-3 to n-6 polyunsaturated fatty acids (PUFAs), is a critical determinant of metabolic health. nih.gov

Research has indicated that dietary components can significantly alter the fatty acid makeup of both liver and adipose tissue. nih.gov For example, diets supplemented with fish protein hydrolysates have been shown to increase the n-3/n-6 fatty acid ratio in both tissues. nih.gov The fatty acid composition of adipose tissue is known to differ between various depots, such as visceral and subcutaneous fat, and is associated with the expression of genes involved in lipid synthesis. diva-portal.org

The following table illustrates the general classification of fatty acids and their primary dietary sources.

| Fatty Acid Type | Description | Common Dietary Sources |

| Saturated Fatty Acids (SFAs) | No double bonds in the fatty acid chain. | Animal fats, coconut oil, palm oil |

| Monounsaturated Fatty Acids (MUFAs) | One double bond in the fatty acid chain. | Olive oil, avocados, nuts |

| Polyunsaturated Fatty Acids (PUFAs) | Two or more double bonds in the fatty acid chain. | Fatty fish, flaxseeds, walnuts, sunflower oil |

This table presents a general classification of fatty acids.

Influence on Key Cellular Signaling Cascades

Activation of mTORC1 Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. imrpress.comnih.gov It integrates signals from nutrients, growth factors, and energy status to control anabolic and catabolic processes. imrpress.comnih.gov Amino acids, particularly leucine (B10760876), arginine, and glutamine, are potent activators of the mTORC1 pathway. imrpress.com

The activation of mTORC1 by amino acids is a complex process that often involves the Rag GTPases, which recruit mTORC1 to the lysosomal surface where it can be activated by Rheb. imrpress.comnih.gov Studies have shown that valine can activate the mTOR signaling pathway, leading to the phosphorylation of downstream targets like S6K1 and 4E-BP1, which in turn promotes protein synthesis. mdpi.com The activation of mTORC1 by this compound would likely follow a similar mechanism, leveraging the cell's amino acid sensing machinery.

Interestingly, the lipid component of this compound, palmitate, may also play a role. The process of palmitoylation, the covalent attachment of palmitate to proteins, has been shown to be crucial for mTORC1 signaling. nih.gov Key proteins in the mTORC1 pathway, including mTOR itself and LAMTOR1, are dynamically palmitoylated, suggesting that this lipid modification is actively involved in mTORC1 activation. nih.gov

Regulation of AKT/FOXO1 Signaling Pathway

The AKT/FOXO1 signaling pathway is a critical regulator of numerous cellular processes, including metabolism, cell cycle progression, and survival. genome.jp AKT, a serine/threonine kinase, is activated by growth factors and in turn phosphorylates and inactivates the Forkhead Box O1 (FOXO1) transcription factor. genome.jpnih.gov This inactivation typically leads to FOXO1's exclusion from the nucleus, thereby inhibiting the transcription of its target genes, which are often involved in processes like gluconeogenesis and apoptosis. nih.gov

There is evidence suggesting a feedback loop where FOXO1 can influence AKT activity. nih.gov Studies in endothelial cells have shown that FOXO1 is necessary for maintaining growth factor-responsive AKT/mTORC1 activity within a homeostatic range. nih.gov The interplay between AKT and FOXO1 is crucial for maintaining metabolic balance. For instance, in the liver, the FOXO1-PGC1α complex regulates the expression of genes involved in glucose production. nih.gov

This compound, through its influence on cellular metabolism and signaling, could potentially modulate the AKT/FOXO1 pathway. For example, diosmin, a natural compound, has been shown to activate the AKT/FOXO1 pathway in myoblasts. researchgate.net Given that N-acyl amino acids can influence metabolic pathways that are also regulated by AKT/FOXO1, it is plausible that this compound could exert regulatory effects on this signaling cascade.

Interplay with cAMP/PKA/HSL Signaling Pathways

The cyclic AMP (cAMP)/Protein Kinase A (PKA)/Hormone-Sensitive Lipase (HSL) signaling pathway is the primary route for stimulating lipolysis in adipocytes. bmbreports.orgtum.de When hormones like catecholamines bind to β-adrenergic receptors on the surface of fat cells, it leads to an increase in intracellular cAMP levels. nih.govtum.de This rise in cAMP activates PKA, which then phosphorylates and activates HSL. bmbreports.orgnih.gove-dmj.org Activated HSL translocates to the surface of lipid droplets and hydrolyzes triglycerides and diglycerides. bmbreports.orgtum.de

The phosphorylation of HSL occurs at specific serine residues, which is a key regulatory step. nih.gove-dmj.org While this pathway is the main activator of lipolysis, there are also counter-regulatory mechanisms. For instance, prolonged exposure to high cAMP levels can lead to a decrease in HSL gene expression, representing a long-term feedback mechanism to limit excessive fat depletion. nih.gov

Given that N-acyl valine compounds can influence lipolysis, it is highly likely that they interact with the cAMP/PKA/HSL pathway. This interaction could occur at multiple levels, from modulating the expression of components of the pathway to directly influencing the activity of the enzymes involved. For example, some natural products have been shown to stimulate lipolysis by activating PKA and increasing the phosphorylation of HSL. bmbreports.org

Effects on Sucrose Non-Fermenting-1-Related Protein Kinase (SnRK1) and Target of Rapamycin (TOR)/Ribosomal S6 Kinase (S6K) Pathways (in Plant Models)

In plants, the Sucrose Non-Fermenting-1-Related Protein Kinase (SnRK1) and the Target of Rapamycin (TOR) kinase are two central energy sensors that act in an antagonistic manner to regulate growth and metabolism, often described as a "yin-yang" relationship. nih.govresearchgate.net TOR is activated by favorable conditions such as high nutrient and energy availability, promoting anabolic processes like protein synthesis and cell growth. nih.govfrontiersin.org Conversely, SnRK1 is activated under energy-deprived conditions and stress, initiating catabolic processes and inhibiting growth to conserve energy. nih.govfrontiersin.org

High concentrations of certain amino acids, including valine, have been shown to inhibit plant growth. nih.govresearchgate.net This inhibition is associated with an enhancement of SnRK1 expression and a concurrent inhibition of TOR and its downstream effector, Ribosomal S6 Kinase (S6K). nih.govresearchgate.net S6K is a key substrate of TOR, and its phosphorylation status is often used as a marker for TOR activity. semanticscholar.orgfrontiersin.org

Therefore, in plant models, N-acyl valine compounds, particularly at high concentrations, would be expected to influence this critical energy-sensing network. By providing a valine moiety, they could potentially trigger the same signaling cascade observed with high valine treatment, leading to the activation of SnRK1 and the suppression of the TOR/S6K pathway, ultimately resulting in growth inhibition. nih.govresearchgate.net

The table below outlines the opposing roles of TOR and SnRK1 in plant metabolism.

| Kinase | Activating Conditions | Primary Function | Downstream Effects |

| TOR | High nutrient/energy availability nih.govfrontiersin.org | Promotes growth and anabolism researchgate.netnih.gov | Activates S6K, promotes protein synthesis frontiersin.org |

| SnRK1 | Low energy/stress conditions nih.govfrontiersin.org | Promotes catabolism and energy conservation researchgate.netnih.gov | Inhibits TOR, represses growth nih.gov |

This table summarizes the antagonistic functions of TOR and SnRK1 in plant energy signaling.

Interaction with Sirtuin 1 (SIRT1) Axis

Sirtuin 1 (SIRT1) is a crucial enzyme that depends on the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to function as a protein deacetylase. researchgate.netrsc.org It plays a significant role in a wide array of biological and pathological processes by removing acetyl groups from target proteins. researchgate.netrsc.org The activity of SIRT1 is linked to cellular metabolism and stress responses, and its modulation is a target for various therapeutic areas. rsc.orgmdpi.com The deacetylation process mediated by SIRT1 involves the transfer of an acetyl group from the substrate to the ADP-ribose part of NAD+, which is then cleaved into nicotinamide and 2′-O-acetyl-ADP-ribose. researchgate.net SIRT1's catalytic core is highly conserved, but it also possesses unique N- and C-terminal regions that regulate its activity and interactions with other proteins and activators. mdpi.com

While N-acyl amino acids (NAAAs) are recognized as an important family of endogenous signaling molecules, direct research detailing the specific interaction between this compound and the SIRT1 axis is not extensively documented in current scientific literature. nih.govresearchgate.net However, the components of this compound—a saturated fatty acid (palmitic acid) and the branched-chain amino acid (BCAA) valine—are known to be involved in metabolic pathways that intersect with SIRT1 signaling. For instance, BCAAs have been shown to upregulate SIRT1 in some contexts, contributing to processes like mitochondrial biogenesis. d-nb.info SIRT1 activators, known as STACs, often work by binding to an N-terminal domain, enhancing the enzyme's catalytic activity. researchgate.netmdpi.com Given that SIRT1 prefers substrates with specific hydrophobic amino acids near the target lysine residue, it is plausible that N-acyl amino acids could influence SIRT1 activity, but specific studies on this compound are required to confirm any direct interaction. researchgate.net

The table below summarizes key aspects of SIRT1 and the known context of its interaction with related molecules.

| Feature | Description | Reference |

| Enzyme Class | NAD+-dependent protein deacetylase | researchgate.netrsc.org |

| Cofactor | Nicotinamide Adenine Dinucleotide (NAD+) | researchgate.net |

| Primary Function | Removes acetyl groups from lysine residues on substrate proteins. | researchgate.net |

| Cellular Roles | Regulation of metabolism, inflammation, stress response, aging. | rsc.orgmdpi.com |

| Activation | Can be activated by small molecules (STACs) binding to an N-terminal domain. | researchgate.netmdpi.com |

| BCAA Influence | Branched-chain amino acids (like valine) have been shown to upregulate SIRT1 expression in certain models. | d-nb.info |

| This compound | Direct interaction studies with SIRT1 are not prominently available. | N/A |

Role in Cell-to-Cell Communication Processes

N-acyl amides, the broad class of lipids to which this compound belongs, are established as important signaling molecules in a variety of physiological contexts. wikipedia.org These endogenous compounds are characterized by a fatty acyl group linked to an amine, and they participate in the complex lipid signaling system known as the endocannabinoidome. nih.govresearchgate.net Their function in cell-to-cell communication is pleiotropic, impacting processes from pain and inflammation to metabolic homeostasis. wikipedia.org

The communication process mediated by N-acyl amides involves their interaction with specific molecular targets, including ion channels and cellular receptors. nih.govfrontiersin.org For example, various N-acyl amides have been identified as modulators of Transient Receptor Potential (TRP) channels, which are crucial for sensory signaling. frontiersin.org Furthermore, these lipids can influence the signaling of immune cells. frontiersin.org Studies have shown that certain N-acyl amide families can trigger calcium mobilization in microglial cells, the primary immune cells of the central nervous system, indicating a role in neuroinflammatory processes. frontiersin.org

Cell-to-cell communication can occur over short distances (paracrine signaling) or through a cell signaling to itself (autocrine signaling). colorado.edu N-acyl amides like this compound can act as these types of messengers, released from one cell to bind to receptors on a nearby cell or on its own surface, thereby transmitting a signal that alters the cell's behavior. colorado.edu This signaling can control gene expression, for instance, through pathways like the MAPK/ERK cascade, which can be influenced by cell adhesion and receptor interactions. collegeboard.org While this compound's specific signaling pathways are a subject for further research, its identity as an N-acyl amide places it within this critical class of intercellular communicators. nih.govwikipedia.org

The table below details examples of signaling roles for the broader N-acyl amide class.

| N-Acyl Amide Family | Signaling Role/Target | Implication | Reference |

| N-Acyl Ethanolamines | Endocannabinoid receptor agonists (e.g., Anandamide) | Neuromodulation, pain, appetite | nih.govfrontiersin.org |

| N-Acyl Glycines | Modulation of pain and inflammation | Analgesic effects | nih.govresearchgate.net |